
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as FM-Pyrazol, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazol-based scaffold that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that its biological activities are due to its ability to inhibit the activity of various enzymes, including COX-2 and 5-LOX. By inhibiting these enzymes, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can reduce the production of inflammatory mediators and induce apoptosis in cancer cells. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemische Und Physiologische Effekte
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can inhibit the activity of COX-2 and 5-LOX, which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice. In addition, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are also some limitations to using 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in lab experiments. For example, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. One potential area of investigation is the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties. Another area of research is the evaluation of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine in animal models of inflammation, cancer, and diabetes. Additionally, the mechanism of action of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine needs to be further elucidated to fully understand its biological activities. Finally, the potential of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine as a lead compound for drug discovery and development needs to be explored further.
In conclusion, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, but there are also some limitations to using it. Future research directions include the development of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine derivatives with improved pharmacokinetic properties, evaluation in animal models, elucidation of its mechanism of action, and exploration of its potential as a lead compound for drug discovery and development.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction sequence. The starting material for the synthesis is 4-fluoroaniline, which is reacted with ethyl acetoacetate in the presence of a base to form the corresponding pyrazoline intermediate. This intermediate is then cyclized using hydrazine hydrate to form the pyrazolone ring. The final step involves the introduction of a methyl group onto the pyrazolone ring using diazomethane. The overall synthesis is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In particular, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has also been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic mice.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMBGHZPHKNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)

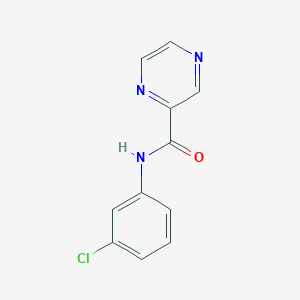
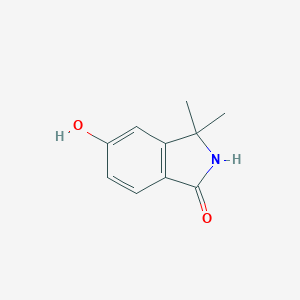
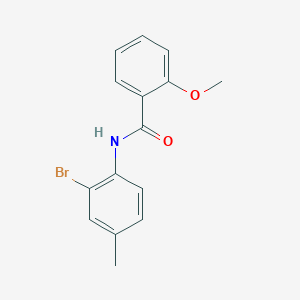



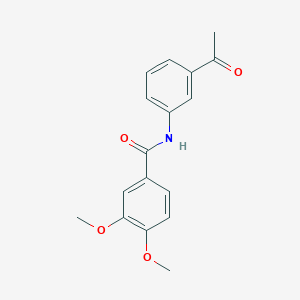
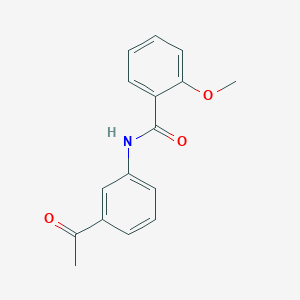

![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
